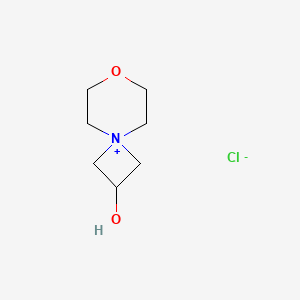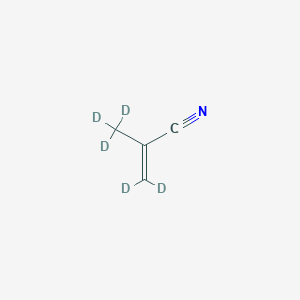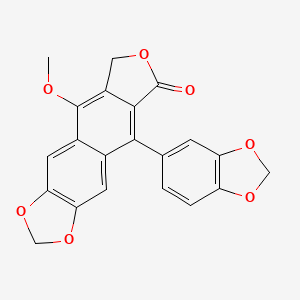
1-(3,5-Dimethylphenyl)-1H-indol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenyl)-1H-indol-5-amine is a compound belonging to the indole family, characterized by an indole core structure with an amino group at position 5 and a 3,5-dimethylphenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-1H-indol-5-amine can be achieved through several methods. One common approach involves the reaction of indole derivatives with appropriate amines under controlled conditions. For instance, the Tscherniac-Einhorn reaction can be employed, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bartoli reaction, which utilizes Grignard reagents, is another scalable method for synthesizing indoles with minimal substitution .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dimethylphenyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenyl)-1H-indol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indol-5-amine: Similar structure but lacks the 3,5-dimethylphenyl group.
5-Aminoindole: Another indole derivative with an amino group at position 5.
1-Methyl-1H-indazol-5-amine: Contains a methyl group and an indazole core
Uniqueness
1-(3,5-Dimethylphenyl)-1H-indol-5-amine is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
360045-07-4 |
|---|---|
Molekularformel |
C16H16N2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
1-(3,5-dimethylphenyl)indol-5-amine |
InChI |
InChI=1S/C16H16N2/c1-11-7-12(2)9-15(8-11)18-6-5-13-10-14(17)3-4-16(13)18/h3-10H,17H2,1-2H3 |
InChI-Schlüssel |
VMJINDHDVAPUTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)N)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(3-trifluoromethylphenyl)amine](/img/structure/B1625084.png)

![3-Methyl-2-azaspiro[4.4]nonane](/img/structure/B1625087.png)
![2-Phenyl-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625089.png)


